

New Measurements Validate and Refine Zirconium-90 Neutron Capture Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zirconium-90

Cat. No.: B080107

[Get Quote](#)

A comprehensive comparison of recent experimental data from n_TOF and GELINA with historical values and major evaluated nuclear data libraries provides updated insights into the neutron capture cross-section of **Zirconium-90** (^{90}Zr). These new measurements are crucial for researchers, scientists, and drug development professionals working in fields such as nuclear reactor design, astrophysics, and medical isotope production.

Recent high-resolution measurements of the $^{90}\text{Zr}(n,\gamma)^{91}\text{Zr}$ reaction cross-section offer a more precise understanding of its resonance parameters and thermal capture cross-section.[\[1\]](#)[\[2\]](#) The data from the n_TOF facility at CERN and the GELINA facility at JRC-Geel are pivotal in resolving discrepancies and reducing uncertainties present in older datasets and evaluated libraries.[\[1\]](#)[\[3\]](#) This guide provides a comparative analysis of these new findings against the historical data compiled in the Atlas of Neutron Resonances and the widely used evaluated nuclear data libraries: ENDF/B-VIII.0, JEFF-3.3, and JENDL-4.0.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Comparative Analysis of Resonance Parameters

The neutron capture cross-section of ^{90}Zr is characterized by a series of resonances, each defined by its energy (E_r) and radiation width (Γ_γ). The new measurements from n_TOF have resolved 45 resonances up to a neutron energy of 70 keV, with ten of these being newly observed.[\[1\]](#) A key finding from the n_TOF experiment is that, on average, the radiation widths (Γ_γ) are 15% smaller than previously reported values.[\[1\]](#) This systematic difference has significant implications for the calculation of Maxwellian-averaged cross sections (MACS), which are critical for astrophysical nucleosynthesis models.

Below is a comparison of selected resonance parameters from the n_TOF experiment, historical data from Mughabghab's Atlas of Neutron Resonances, and the ENDF/B-VIII.0 evaluated library.

Resonance Energy (E_r) (keV)	Radiation Width (Γ_γ) (meV) - n_TOF (Tagliente et al.)	Radiation Width (Γ_γ) (meV) - Mughabghab	Radiation Width (Γ_γ) (meV) - ENDF/B-VIII.0
2.962	145 ± 8	170 ± 20	169.8
4.783	190 ± 12	220 ± 30	219.5
11.33	210 ± 15	250 ± 40	249.3
23.14	230 ± 20	280 ± 50	279.1

Note: This table presents a selection of resonances for illustrative purposes. The n_TOF data includes 45 resolved resonances. The data from the GELINA facility is currently preliminary and a full set of resonance parameters has not yet been published.[2][8]

Maxwellian-Averaged Cross Sections (MACS)

The Maxwellian-averaged cross section is a key parameter in stellar nucleosynthesis, representing the effective cross-section in a stellar environment at a given temperature (kT). The new n_TOF data has led to a significant revision of the MACS for ^{90}Zr .

Thermal Energy (kT) (keV)	MACS (mb) - n_TOF (Tagliente et al.)	MACS (mb) - KADoNiS v0.3
5	50.4 ± 2.5	58 ± 6
10	38.1 ± 1.9	44 ± 4
20	27.2 ± 1.4	31 ± 3
30	21.9 ± 1.1	25 ± 2
40	18.9 ± 1.0	22 ± 2
50	17.0 ± 0.9	19 ± 2

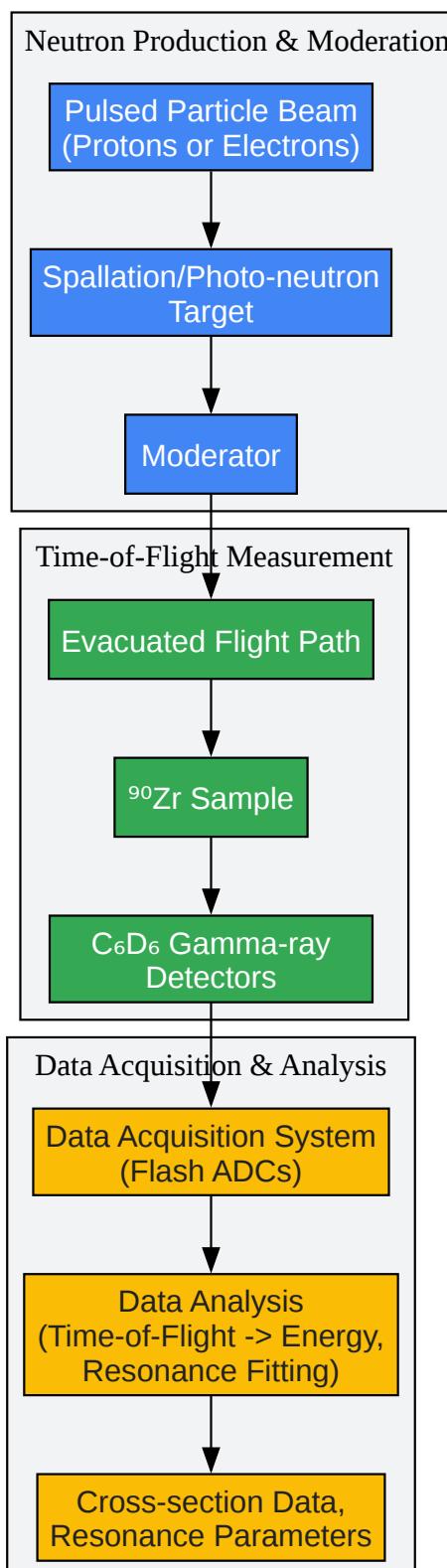
Experimental Protocols

The new measurements of the ^{90}Zr neutron capture cross-section were performed at two leading time-of-flight facilities, n_TOF at CERN and GELINA at JRC-Geel. Both experiments utilize similar methodologies to achieve high-resolution data.

n_TOF (CERN) Experimental Setup

The neutron capture cross-section of ^{90}Zr was measured at the n_TOF (neutron Time-Of-Flight) facility at CERN.^[1] This facility uses a high-intensity proton beam from the Proton Synchrotron (PS) impinging on a lead spallation target to produce a wide spectrum of neutrons.

- **Neutron Beam:** The neutrons are moderated and travel down a long flight path (185 m) to the experimental area. This long flight path allows for a very fine energy resolution based on the time-of-flight of the neutrons.
- **Sample:** An isotopically enriched (97.7%) $^{90}\text{ZrO}_2$ sample was used. The sample was encapsulated in a thin aluminum can.
- **Detectors:** The prompt gamma rays emitted from the neutron capture events were detected by two C_6D_6 (deuterated benzene) liquid scintillator detectors. These detectors are known for their low sensitivity to neutrons. The detectors were placed at 125 degrees relative to the neutron beam direction to minimize the effect of anisotropic gamma-ray emission.
- **Data Acquisition:** The detector signals were digitized using flash ADCs, allowing for a detailed pulse shape analysis to discriminate between gamma-ray signals and background events. The time-of-flight of each detected event was recorded to determine the energy of the neutron that induced the capture reaction.
- **Analysis:** The capture yield was determined and the resonance parameters were extracted using the R-matrix analysis code SAMMY.


GELINA (JRC-Geel) Experimental Setup

A new measurement campaign for ^{90}Zr is also underway at the GELINA (Geel Electron Linear Accelerator) facility.^{[2][8]}

- Neutron Source: GELINA produces neutrons via a pulsed electron beam hitting a uranium target.
- Flight Path: The measurements were performed at a flight path of approximately 60 meters.
- Sample: A metallic ^{90}Zr sample, fabricated at Oak Ridge National Laboratory (ORNL), was used for these measurements.[9][10]
- Detectors: The experimental setup consists of four C_6D_6 detectors.
- Data Status: The data from the GELINA measurements are still considered preliminary, and the final results are expected to further refine the ^{90}Zr neutron capture data.[2][3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow of a neutron capture cross-section measurement using the time-of-flight technique, as employed at both the n_TOF and GELINA facilities.

[Click to download full resolution via product page](#)

A simplified workflow for time-of-flight neutron capture measurements.

Comparison with Evaluated Nuclear Data Libraries

The new experimental data provide a crucial benchmark for the major evaluated nuclear data libraries. While libraries like ENDF/B-VIII.0, JEFF-3.3, and JENDL-4.0 provide comprehensive datasets for a wide range of isotopes, they often rely on older experimental data and theoretical models, which can lead to discrepancies.^{[5][6][7]} The recent n_TOF results, for example, suggest that the radiative widths in some of these libraries may be overestimated.^[1] The ongoing analysis of the GELINA data is expected to provide further validation and potential refinements to these evaluations.

Conclusion

The new high-resolution measurements of the ⁹⁰Zr neutron capture cross-section from n_TOF and GELINA represent a significant advancement in the field. They provide a more accurate and detailed dataset for the resonance region, leading to revised Maxwellian-averaged cross sections that are vital for astrophysical models. For researchers and professionals in nuclear science and technology, this refined data will contribute to improved reactor design, more accurate calculations of isotope production, and a better understanding of nuclear processes. The ongoing efforts to update and validate evaluated nuclear data libraries with these new experimental findings are essential for the continued progress of these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [Atlas of Neutron Resonances - 5th Edition | Elsevier Shop \[shop.elsevier.com\]](#)
- 2. [scispace.com \[scispace.com\]](#)
- 3. [epj-conferences.org \[epj-conferences.org\]](#)
- 4. [Atlas of Neutron Resonances \[nndc.bnl.gov\]](#)
- 5. [epj-conferences.org \[epj-conferences.org\]](#)
- 6. [Evaluation of neutron resonance parameters for Zr isotopes \[jopss.jaea.go.jp\]](#)

- 7. researchgate.net [researchgate.net]
- 8. Measurement of (n, γ) cross section of ^{90}Zr [Abstract] (Conference) | OSTI.GOV [osti.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. osti.gov [osti.gov]
- To cite this document: BenchChem. [New Measurements Validate and Refine Zirconium-90 Neutron Capture Data]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080107#validation-of-zirconium-90-neutron-capture-data-with-new-measurements>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com